molecular formula C13H20ClNO2 B5163860 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B5163860
M. Wt: 257.75 g/mol
InChI Key: LPFZHQQEAZUCTP-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is a chemical compound with the molecular formula C13H20ClNO2 It is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and an amino group attached to a propanol backbone

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFZHQQEAZUCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1Cl)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2-chlorobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or removal of hydroxyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylamino-2-propanol: Similar structure but with an ethyl group instead of a chlorophenyl group.

    N,N-Bis(2-hydroxyethyl)isopropanolamine: Contains two hydroxyethyl groups instead of a hydroxypropyl group.

Uniqueness

1-[(2-Chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications.

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